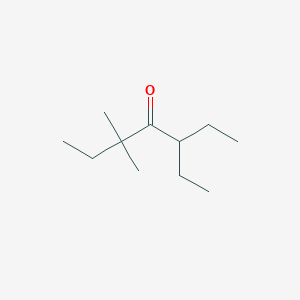

5-Ethyl-3,3-dimethylheptan-4-one

Description

Properties

CAS No. |

51220-09-8 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

5-ethyl-3,3-dimethylheptan-4-one |

InChI |

InChI=1S/C11H22O/c1-6-9(7-2)10(12)11(4,5)8-3/h9H,6-8H2,1-5H3 |

InChI Key |

ZJCZHQUIOKWKFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,3-dimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor ketone. For instance, 3,3-dimethyl-2-butanone can be alkylated with ethyl bromide in the presence of a strong base like sodium hydride (NaH) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation process, enhancing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,3-dimethylheptan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles like Grignard reagents (RMgX) to form tertiary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Secondary alcohols.

Substitution: Tertiary alcohols.

Scientific Research Applications

5-Ethyl-3,3-dimethylheptan-4-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized as a solvent and intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-3,3-dimethylheptan-4-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences between 5-Ethyl-3,3-dimethylheptan-4-one and analogous compounds, focusing on molecular structure, physicochemical properties, and reactivity.

5-Ethyl-5-hydroxy-4-methylheptan-3-one (CAS 3677-86-9)

- Molecular Formula : C₁₀H₂₀O₂

- Key Features: A hydroxyl group at position 5 introduces polarity, increasing water solubility (5 mg/L at 20°C) compared to non-hydroxylated ketones.

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in oxidation or esterification reactions, unlike the purely hydrophobic substituents in this compound .

4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one

- Molecular Formula: C₁₄H₁₅NO₃

- Key Features: An aromatic nitro group and conjugated enone system enhance stability and reactivity. The nitro group withdraws electrons, activating the ketone for nucleophilic attacks.

- Applications: Used as a pesticide intermediate due to its electron-deficient aromatic system, contrasting with the aliphatic, non-aromatic structure of this compound .

28-Homobrassinolide

- Molecular Formula : C₂₉H₅₀O₆

- Key Features : A complex steroid-like structure with multiple hydroxyl groups and an ethyl substituent. Exhibits high thermal stability (m.p. 256–257°C) and hydrolytic sensitivity in acidic conditions.

- Solubility: Low water solubility (5 mg/L) but moderate solubility in polar solvents (e.g., ethanol: 5.2 g/L), similar to branched aliphatic ketones. However, its biological activity as a brassinosteroid distinguishes it from simpler ketones like this compound .

5-Ethyl-4-methyl-hept-4-en-3-one (CAS 22319-28-4)

- Molecular Formula : C₁₀H₁₆O

- Key Features: A conjugated enone system (C=C adjacent to ketone) alters electronic properties, enabling reactions like Michael additions. The double bond reduces molecular weight and increases volatility compared to saturated analogs.

- Safety: Requires precautions for inhalation risks, a concern less prominent in non-enone ketones .

3,3-Dimethylbutan-2-one

- Molecular Formula : C₆H₁₀O

- Key Features: A shorter-chain ketone with adjacent methyl groups.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (mg/L) | Key Functional Groups | Reactivity/Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₂₀O | ~156.3 (estimated) | N/A | Low (inferred) | Aliphatic ketone | Intermediate in organic synthesis |

| 5-Ethyl-5-hydroxy-4-methylheptan-3-one | C₁₀H₂₀O₂ | 172.3 | N/A | 5 | Hydroxyl, ketone | Oxidation reactions |

| 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one | C₁₄H₁₅NO₃ | 261.3 | N/A | Insoluble | Nitrophenyl, enone | Pesticide intermediate |

| 28-Homobrassinolide | C₂₉H₅₀O₆ | 494.8 | 256–257 | 5 | Hydroxyl, ethyl, ketone | Plant growth regulator |

| 5-Ethyl-4-methyl-hept-4-en-3-one | C₁₀H₁₆O | 152.2 | N/A | Insoluble | Enone | Industrial synthesis |

| 3,3-Dimethylbutan-2-one | C₆H₁₀O | 98.1 | -44 | 40,000 | Branched ketone | Solvent, flavoring agent |

Structural and Functional Insights

- Branching Effects: Increasing alkyl substitution (e.g., this compound) reduces water solubility and increases lipophilicity, making such compounds suitable for non-polar solvents or lipid-based applications.

- Functional Groups : Hydroxyl (5-Ethyl-5-hydroxy-4-methylheptan-3-one) and nitro groups (4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one) drastically alter reactivity and application scope compared to simple aliphatic ketones.

- Conjugation: Enones (e.g., 5-Ethyl-4-methyl-hept-4-en-3-one) exhibit enhanced reactivity toward nucleophiles due to conjugated double bonds, a feature absent in saturated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.